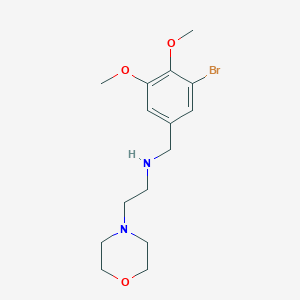
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide, also known as BFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BFB is a member of the benzamide family and is commonly used as a fluorescent probe for the detection of protein conformational changes. In
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide is based on its ability to bind specifically to the hydrophobic pockets of proteins. This binding results in a change in the fluorescence properties of this compound, which can be detected using fluorescence spectroscopy. The binding of this compound to proteins is reversible, allowing for the detection of changes in protein conformation over time.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in vivo. It is a non-toxic compound and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide in laboratory experiments is its specificity for hydrophobic pockets of proteins. This allows for the detection of conformational changes in proteins with high sensitivity and specificity. Additionally, this compound is a non-toxic compound, making it safe for use in laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. One limitation is its relatively low quantum yield, which can make it difficult to detect changes in fluorescence intensity. Additionally, this compound is sensitive to pH changes, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide. One direction is the development of more sensitive and specific probes for the detection of protein conformational changes. Another direction is the application of this compound in the study of protein-ligand interactions and drug discovery. Additionally, the use of this compound in the study of protein-protein interactions and protein folding may lead to a better understanding of these processes and their role in disease.
Synthesemethoden
The synthesis of N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide involves the reaction of 4-bromo-3-chloroaniline with 4-fluorobenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. After the reaction is complete, the product is isolated by filtration and purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide has a wide range of applications in scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of protein conformational changes. This compound binds specifically to the hydrophobic pockets of proteins, resulting in a change in its fluorescence properties. This makes it an excellent tool for studying protein-protein interactions, protein folding, and protein-ligand interactions.
Eigenschaften
Molekularformel |
C13H8BrClFNO |
|---|---|
Molekulargewicht |
328.56 g/mol |
IUPAC-Name |
N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H8BrClFNO/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,(H,17,18) |
InChI-Schlüssel |
PLYJFDUOKSRODE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)


![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)

![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262711.png)





![N-{3-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262722.png)